

N-Demethyl Tiotropium-D3 physical properties

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Compound of Interest

Compound Name: Scopine Di(2-thienylglycolate)-D3

Cat. No.: B13447321

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N-Demethyl Tiotropium-D3: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of N-Demethyl Tiotropium-D3. This document provides detailed information on the compound's characteristics, synthesis, and analytical characterization, including experimental protocols and data presented in a clear and accessible format.

Core Physical and Chemical Properties

N-Demethyl Tiotropium-D3 is the deuterated form of N-Demethyl Tiotropium, a key intermediate in the synthesis of Tiotropium, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The introduction of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Tiotropium.

Table 1: Physical and Chemical Properties of N-Demethyl Tiotropium-D3



Property	Value	Source(s)
Chemical Name	(1R,2R,4S,5S,7s)-9-(Methyld3)-3-oxa-9- azatricyclo[3.3.1.02,4]nonan-7- yl 2-hydroxy-2,2-dithiophen-2- ylacetate	N/A
Molecular Formula	C18H16D3NO4S2	N/A
Molecular Weight	380.51 g/mol	N/A
CAS Number	Not available for the free base. 1127226-56-5 for the bromide salt.	N/A
Appearance	White to off-white solid	N/A
Melting Point	Data not available for the deuterated compound. The melting point of Tiotropium Bromide (the quaternized, non-deuterated form) is reported to be in the range of 218-220 °C[1] or 225-235 °C with decomposition[2].	
Boiling Point	Data not available. The compound is expected to decompose at high temperatures.	N/A
Solubility	Data for the deuterated compound is not readily available. N-Demethyl Tiotropium (non-deuterated) is soluble in methanol and DMSO[3]. Tiotropium Bromide is sparingly soluble in water and methanol[2][4], with a solubility of approximately 5	



	mg/mL in PBS (pH 7.2)[5] and around 20 mg/mL in DMSO[5].	
Storage	Store at 2-8 °C in a dry place.	N/A
Isotopic Purity	Typically ≥98% deuterated forms (d1-d3).	N/A

Synthesis and Purification

The synthesis of N-Demethyl Tiotropium-D3 can be conceptualized as a two-step process: first, the synthesis of the non-deuterated precursor, N-Demethyl Tiotropium, followed by N-methylation using a deuterated methyl source.

Synthesis of N-Demethyl Tiotropium (Precursor)

The synthesis of N-Demethyl Tiotropium is described in various patents and involves the reaction of methyl di(2-thienyl)glycolate with scopine.

Experimental Protocol: Synthesis of N-Demethyl Tiotropium

- Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, suspend scopine and a weak inorganic base (e.g., 1.0 to 1.5 mole equivalents of potassium carbonate) in a suitable polar organic solvent such as dimethylformamide (DMF) or acetonitrile.
- Addition of Reactant: To this suspension, add methyl di(2-thienyl)glycolate.
- Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 65 °C and maintain for 18 to 20 hours under a nitrogen atmosphere[6][7]. The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- Work-up and Isolation:
 - After completion of the reaction, cool the mixture to room temperature.
 - Add an acid, such as hydrobromic acid, to the cooled mixture to form a two-phase system (organic and aqueous).



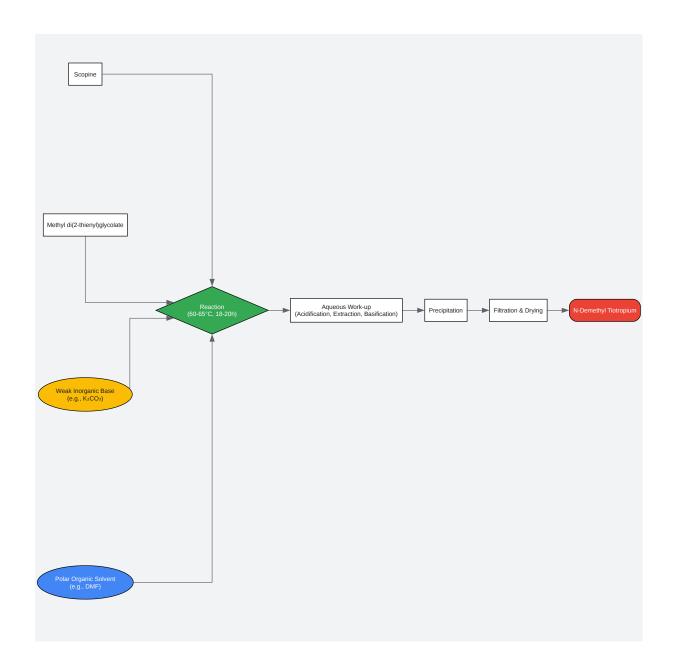




- Separate the aqueous phase and wash it with an organic solvent to remove unreacted starting material.
- Adjust the pH of the aqueous phase with a base to precipitate the N-Demethyl Tiotropium.
- Filter the precipitate, wash it with water, and dry it under vacuum to yield the crude product[6].
- Purification: The crude N-Demethyl Tiotropium can be further purified by recrystallization from a suitable solvent system.

Logical Relationship Diagram: Synthesis of N-Demethyl Tiotropium





Synthesis workflow for N-Demethyl Tiotropium.



N-Deuteromethylation of N-Demethyl Tiotropium

The final step to obtain N-Demethyl Tiotropium-D3 involves the N-methylation of the precursor with a deuterated methylating agent.

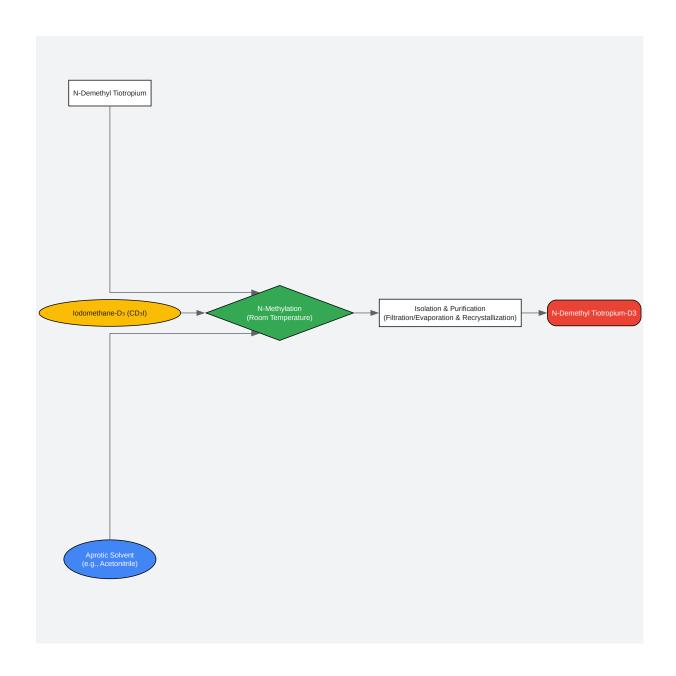
Experimental Protocol: N-Deuteromethylation

This protocol is a proposed method based on standard organic chemistry procedures for N-methylation of secondary amines, as a specific protocol for this deuteration is not publicly available.

- Reaction Setup: Dissolve the synthesized N-Demethyl Tiotropium in a suitable aprotic solvent such as acetonitrile or a mixture of acetonitrile and chloroform in a reaction flask under a nitrogen atmosphere.
- Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-D₃ (CD₃I), to the solution. A slight excess of the methylating agent may be used.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress
 can be monitored by LC-MS to observe the formation of the desired product and the
 disappearance of the starting material.
- Work-up and Isolation:
 - Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
 - If the product remains in solution, the solvent can be removed under reduced pressure.
 - The resulting residue can be purified by crystallization from a suitable solvent system to afford the final product, N-Demethyl Tiotropium-D3.

Logical Relationship Diagram: N-Deuteromethylation





Proposed workflow for the N-deuteromethylation step.



Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of N-Demethyl Tiotropium-D3, confirming its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the chemical purity of N-Demethyl Tiotropium-D3.

Experimental Protocol: HPLC Analysis

This protocol is based on published methods for the analysis of Tiotropium and its related substances.[8][9]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic modifier like acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm.
- Sample Preparation: Dissolve an accurately weighed amount of N-Demethyl Tiotropium-D3 in the mobile phase or a suitable diluent to a known concentration.
- Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
 The purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of N-Demethyl Tiotropium-D3.





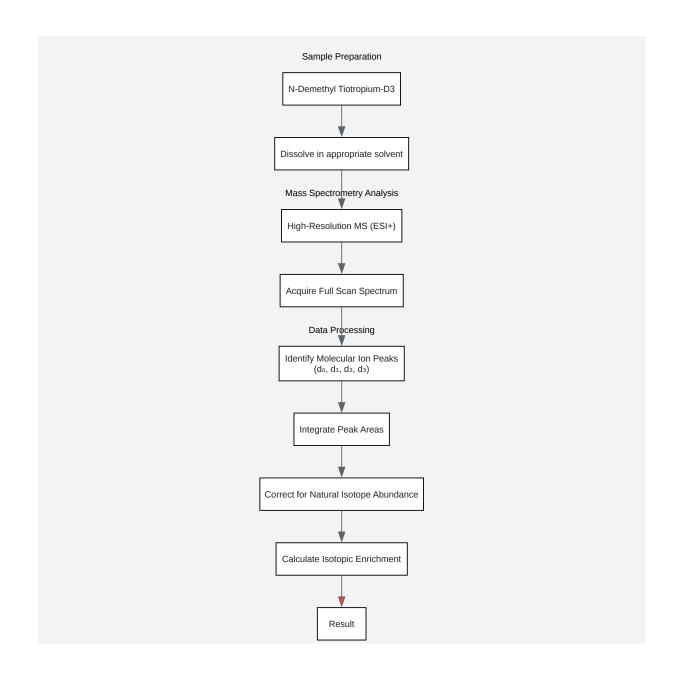


Experimental Protocol: Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurement and isotopic pattern analysis.
- Ionization Mode: Positive ion mode is typically used for quaternary ammonium compounds.
- Sample Introduction: The sample can be introduced directly via infusion or through an LC system.
- Data Acquisition: Acquire full scan mass spectra to observe the molecular ion peak and its isotopic distribution.
- Analysis:
 - Molecular Weight Confirmation: The observed m/z of the molecular ion should correspond to the calculated exact mass of the protonated N-Demethyl Tiotropium-D3 molecule ([M+H]+).
 - Isotopic Enrichment: The isotopic purity can be determined by analyzing the relative intensities of the peaks corresponding to the deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species. The isotopic enrichment is calculated after correcting for the natural abundance of isotopes.

Experimental Workflow Diagram: Isotopic Purity Assessment by MS





Workflow for determining isotopic purity by mass spectrometry.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of N-Demethyl Tiotropium-D3 and verifying the position of the deuterium labels.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Experiments:
 - ¹H NMR: To observe the signals of the non-deuterated protons. The absence or significant reduction of the N-methyl signal compared to the non-deuterated standard confirms deuteration at this position.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.
 - ²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm its presence.
- Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated solvent.
- Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the proposed structure of N-Demethyl Tiotropium-D3.

Biological Activity and Signaling Pathway

N-Demethyl Tiotropium-D3 is primarily used as an internal standard and is not intended for direct therapeutic use. Its biological activity is expected to be similar to that of N-Demethyl Tiotropium, which is a precursor to Tiotropium. Tiotropium is a potent antagonist of muscarinic acetylcholine receptors (M₁, M₂, and M₃). In the airways, its antagonism of M₃ receptors on smooth muscle cells leads to bronchodilation.

Signaling Pathway of Tiotropium's Action

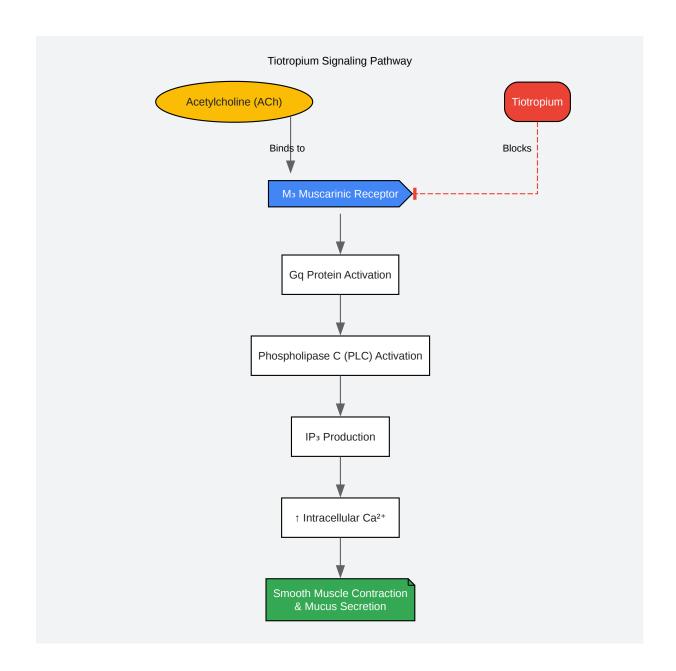


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Tiotropium exerts its therapeutic effect by blocking the action of acetylcholine (ACh) on muscarinic receptors in the airways. This inhibition prevents the downstream signaling cascade that leads to smooth muscle contraction and mucus secretion.





Simplified signaling pathway of Tiotropium's antagonism at the M₃ muscarinic receptor.



This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of N-Demethyl Tiotropium-D3. The detailed protocols and diagrams are intended to be a valuable resource for professionals in the fields of pharmaceutical research and development. It is important to note that while some experimental details are based on established procedures for related compounds, they should be optimized for specific laboratory conditions.

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